3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperidine ring, and a fluoropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-tumor activities.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Exhibiting antibacterial activity.
Imidazole containing compounds: Displaying a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of a fluoropyrimidine moiety with a piperidine and pyridine ring. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-11-9-19-15(20-10-11)22-12-3-6-21(7-4-12)14-2-1-5-18-13(14)8-17/h1-2,5,9-10,12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKMXCPBRPTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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